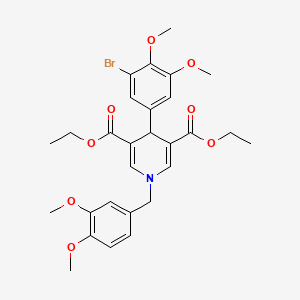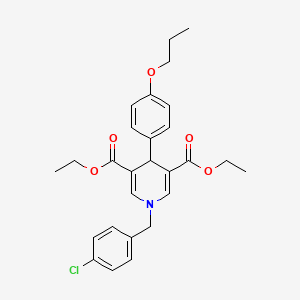![molecular formula C24H25N3O7 B14966507 methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B14966507.png)
methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and a carbamoyl group
準備方法
The synthesis of methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole moiety and the carbamoyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The quinazoline core can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .
科学的研究の応用
Methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar compounds to methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate include:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound shares the benzodioxole moiety and carbamoyl group but differs in the core structure.
3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanal: This compound features the benzodioxole moiety but lacks the quinazoline core and carbamoyl group. The uniqueness of methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity
特性
分子式 |
C24H25N3O7 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31) |
InChIキー |
UVHMTIBLCBIEQC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B14966441.png)
![(2Z)-2-[(2,3-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14966449.png)
![1-(2,4-dimethylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966452.png)
![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14966453.png)
![ethyl 3,3,3-trifluoro-2-{[(3-fluorophenyl)carbonyl]amino}-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoate](/img/structure/B14966455.png)



![Methyl 2-[({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14966465.png)
![3-(2,6-difluorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B14966471.png)
![Prop-2-en-1-yl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14966486.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B14966494.png)
